Home > Products > Screening Compounds P104705 > 3-(8-Azabicyclo[3.2.1]octan-3-yl)oxazolidin-2-one hydrochloride
3-(8-Azabicyclo[3.2.1]octan-3-yl)oxazolidin-2-one hydrochloride - 2098087-94-4

3-(8-Azabicyclo[3.2.1]octan-3-yl)oxazolidin-2-one hydrochloride

Catalog Number: EVT-1763197
CAS Number: 2098087-94-4
Molecular Formula: C10H17ClN2O2
Molecular Weight: 232.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Mannich Condensation: This classic approach involves the reaction of cyclopentanone, an amine (e.g., benzylamine), and formaldehyde to construct the bicyclic core [].
  • Grignard Addition: This method allows for introducing substituents at the 8-position of the bicyclic system. For example, Grignard reagents can react with 8-azabicyclo[3.2.1]octan-3-one to introduce a phenyl group at the 8-position [].
  • Nucleophilic Displacement: This strategy utilizes a triflate derivative of the alcohol at the 8-position to introduce various substituents [].
  • Ring-Closing Iodoamination: This approach, exemplified in the synthesis of (+)-pseudococaine, forms the 8-azabicyclo[3.2.1]octane scaffold with high diastereoselectivity [].
Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane scaffold exhibits a rigid bicyclic structure. The piperidine ring generally adopts a chair conformation, with substituents potentially occupying axial or equatorial positions, influencing the molecule's overall shape and interactions. X-ray crystallography has been extensively used to determine the three-dimensional structures of various derivatives [, , , , , , , ].

Mechanism of Action
  • Dopamine Transporter Inhibition: Certain derivatives, particularly those with substitutions at the 8-position, have been investigated for their ability to inhibit the dopamine transporter, a target relevant to cocaine addiction [].
  • 5-HT3 Receptor Antagonism: Several studies highlight the potential of these compounds as antagonists for the 5-HT3 receptor, a target implicated in anxiety and nausea [, , ].
  • Nociceptin Opioid Receptor Agonism: Research suggests that some derivatives act as agonists for the nociceptin opioid receptor, demonstrating potential as analgesics and anti-inflammatory agents [, , ].
  • mTORC1/2 Inhibition: Recent studies have identified potent and selective mTORC1/2 inhibitors based on the 8-azabicyclo[3.2.1]octane scaffold, suggesting potential applications in cancer and neurological disorders [].
Physical and Chemical Properties Analysis
  • Solubility: Depending on the substituents, these compounds can exhibit varying degrees of solubility in water and organic solvents. For instance, CR3124, a 5-HT3 antagonist, displays relatively good solubility attributed to its conformational flexibility in different solvent environments [].
  • Lipophilicity: Substituents can impact the lipophilicity, a crucial parameter for drug-like properties. For example, benzhydryl ethers at the 8-position enhance selectivity towards the dopamine transporter compared to phenyl substitutions, suggesting differences in lipophilicity and binding interactions [].
  • Stability: The stability of these compounds can vary depending on the presence of labile functional groups. For instance, N-benzoyl substitution in 8-oxa-6-azabicyclo[3.2.1]octan-7-one leads to an elongation of the C-N bond, potentially influencing its stability and reactivity [].
Applications
  • Development of Analgesics: The discovery of NOP agonists like SCH221510 with potent antinociceptive effects in animal models of neuropathic and inflammatory pain highlights the potential of these compounds as novel analgesics [, ].
  • Treatment of Anxiety and Nausea: Compounds exhibiting 5-HT3 receptor antagonism, such as DAU 6215 and CR3124, hold promise as therapeutic agents for anxiety disorders and chemotherapy-induced nausea and vomiting [, , , ].
  • Treatment of Inflammatory Bowel Diseases: Research on the NOP agonist SCH 221510 suggests its potential as a therapeutic strategy for inflammatory bowel diseases due to its anti-inflammatory and antinociceptive actions in preclinical models [].
  • Targeting Cognitive Deficits: The development of selective α7 nicotinic acetylcholine receptor agonists, exemplified by [H]A-585539, provides valuable tools for investigating cognitive deficits associated with neuropsychiatric and neurodegenerative disorders [].
  • Anti-tumor agents: Tropane-based compounds containing triazatricycloundecene scaffolds show promising antitumor properties against HepG2 (hepatocellular) and MCF7 (breast) human tumor carcinoma cell lines [].

8-[bis(2-Methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol (SCH 221510)

Compound Description: SCH 221510 is a novel, potent, and orally active Nociceptin Opioid Receptor (NOP) agonist. [] It exhibits high affinity and functional selectivity for NOP over other opioid receptors (μ-, κ-, and δ-opioid receptors). [] Studies demonstrate its anxiolytic-like effects in various animal models, comparable to benzodiazepines but with a potentially reduced side-effect liability. [, ] SCH 221510 also shows promise in attenuating neuropathic and inflammatory pain, particularly when administered spinally. [] Moreover, it has demonstrated anti-inflammatory and antinociceptive effects in a mouse model of inflammatory bowel diseases. []

5-Aryl-3-(8-azabicyclo[3.2.1]octan-3-yl)-1,3,4-oxadiazol-2(3H)-ones

Compound Description: This group of compounds represents a series of derivatives with potential therapeutic applications. [] The specific pharmacological targets and activities of these compounds are not explicitly discussed in the provided abstract.

(+)-Monomorine I

Compound Description: (+)-Monomorine I is a natural product known for its pheromone activity. [] It is a chiral molecule with specific stereochemistry.

Relevance: The synthesis of (+)-Monomorine I utilizes an 8-azabicyclo[3.2.1]octan-3-one derivative as a key intermediate. [] This intermediate shares the core bicyclic structure with 3-(8-Azabicyclo[3.2.1]octan-3-yl)oxazolidin-2-one hydrochloride, highlighting a synthetic connection between them.

4-Fluoro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}-8-azabicyclo[3.2.1]octan-3-yl)benzenesulfonamide (PZ-1150)

Compound Description: PZ-1150 is a novel and potent 5-HT7 receptor antagonist with promising antidepressant-like and anxiolytic properties. [] Studies have investigated its metabolism using in vitro and in silico approaches, revealing its metabolic pathways and predicting it as a high-clearance agent in humans. []

(1S,5S,6R)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one

Compound Description: This compound, also known as 6β-hydroxytropinone, represents a chiral building block for the tropane skeleton. [] Its synthesis utilizes an enantioselective approach based on the classical Mannich-type condensation. []

N-Aryltropan-3-ones (8-Aryl-8-azabicyclo[3.2.1]octan-3-ones)

Compound Description: This group of compounds represents a series of N-substituted tropinone derivatives where an aryl group occupies the nitrogen atom. [] Crystallographic studies have been conducted on several derivatives, revealing insights into their conformational preferences and structural features influenced by through-bond interactions. []

5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620)

Compound Description: PQR620 is a novel, potent, and selective mTORC1/2 inhibitor with potential applications in treating cancer and neurological disorders. [] It demonstrates high selectivity for mTOR over other kinases and effectively inhibits cancer cell growth. [] Additionally, PQR620 displays good brain penetration and exhibits antitumor effects in vivo, making it a promising candidate for CNS indications. []

(2R)-8-Benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one

Compound Description: This chiral compound is a derivative of 8-azabicyclo[3.2.1]octan-3-one with a benzyl group at the nitrogen and a chiral hydroxy(phenyl)methyl substituent at the 2-position. [] Its crystal structure, determined from a racemic mixture, revealed an intramolecular hydrogen bond involving the hydroxyl group and the nitrogen atom. []

8-Methyl-8-azabicyclo(3.2.1)octan-3-one

Compound Description: This compound serves as a fundamental building block for various 8-azabicyclo[3.2.1]octane derivatives. [] Its crystal structure has been determined, providing insights into the structural features of this bicyclic system. []

exo-2-(α-Hydroxybenzyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-one

Compound Description: This compound is a derivative of 8-methyl-8-azabicyclo[3.2.1]octan-3-one with an α-hydroxybenzyl group at the 2-position. [] Its structure, confirmed as the exo-anti diastereoisomer, reveals a flattened chair conformation of the piperidine ring and an intermolecular hydrogen bond between the hydroxyl group and the nitrogen atom. []

2-Substituted 8-Azabicyclo[3.2.1]octan-3-ones

Compound Description: This group encompasses a variety of 8-azabicyclo[3.2.1]octan-3-one derivatives with different substituents at the 2-position. [] The synthesis of these compounds typically involves aldol condensation reactions. []

2,4-Bis(arylmethino)-8-butyl-8-azabicyclo[3.2.1]octan-3-one derivatives

Compound Description: This group of compounds represents a series of derivatives with potential cholagogic or antitumor activity. [] They were synthesized by condensing 8-butyl-8-azabicyclo[3.2.1]octan-3-one with various aromatic aldehydes. [] Preliminary pharmacological studies revealed that some compounds within this series displayed cholinergic activity, while others did not exhibit significant cholagogic effects. []

2-Arylmethylidene-8-methyl-8-azabicyclo[3.2.1]octan-3-ones

Compound Description: This group of compounds comprises a series of derivatives synthesized through a two-step process: aldol condensation of tropinone with aryl aldehydes followed by dehydration. [] This efficient method allows for the versatile introduction of various arylmethylidene substituents at the 2-position of the 8-methyl-8-azabicyclo[3.2.1]octan-3-one scaffold. []

(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one

Compound Description: This compound is a derivative of 8-azabicyclo[3.2.1]octan-3-one with a 2-fluoro-4-nitrophenyl group attached to the nitrogen. [] Its crystal structure reveals a chair conformation for the fused piperidine ring and an envelope conformation for the pyrrolidine ring. [] The fluorine atom exhibits disorder in the crystal structure. []

8-Benzyl-2-[(4-bromophenyl)(hydroxy)methyl]-8-azabicyclo[3.2.1]octan-3-ones

Compound Description: This group consists of three isomeric compounds, each with a benzyl group at the nitrogen and a (4-bromophenyl)(hydroxy)methyl substituent at the 2-position of the 8-azabicyclo[3.2.1]octan-3-one framework. [] These isomers, identified as (±)-exo,syn-, (+)-exo,anti-, and (±)-exo,anti-, differ in their relative configurations. [] Crystallographic studies have provided detailed insights into their absolute configurations and structural features, including intramolecular hydrogen bonding and intermolecular interactions. []

3,3-Disubstituted-(8-azabicyclo[3.2.1]octa-8-yl)-[5-(1H-pyrasol-4-yl)-thiophen-3-yl]methanone and Related Compounds

Compound Description: This group of compounds represents a series of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. [] The compounds feature a central thiophene ring linked to an 8-azabicyclo[3.2.1]octane moiety and a pyrazole ring. []

Endo-2-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2,3-dihydro-1H-benz[e]isoindol-1-one (CR3124)

Compound Description: CR3124 is a novel and potent 5-HT3 receptor antagonist. [] Its physicochemical and biopharmaceutical properties, including pKa, solubility, and membrane permeability, have been extensively characterized. [] The studies suggest that CR3124 is a rigid molecule with restricted conformational flexibility due to intramolecular interactions. [] This rigidity contributes to its unique biopharmaceutical profile, characterized by low wettability, good solubility, and high membrane permeability. []

1,6,6-Trimethyl-2-azabicyclo[3.2.1]octan-3-one

Compound Description: This compound is obtained through the Beckmann rearrangement of the E isomer of 1,5,5-trimethylbicyclo(2.2.1)heptan-2-one oxime (isofenchone oxime). [] This reaction involves a stereospecific migration of a carbon atom, leading to the formation of the 2-azabicyclo[3.2.1]octane ring system. [] Reduction of this compound yields 1,6,6-trimethyl-2-azabicyclo(3.2.1)octane. []

Trans-mono-[2-(N'-[(R)-piperidine-3-carbonyl]hydrazinocarbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]oct-6-yl]ester of sulfuric acid

Compound Description: This compound, used in combination with cefepime or sulbactam, is proposed for the prevention or treatment of bacterial infectious diseases. [] The specific mechanism of action and details of its antibacterial activity are not provided in the abstract.

3-Chloro-8-methyl-8-azabicyclo [3.2.1] octane (1), 3-bromo-8-methyl-8-azabicyclo [3.2.1] octane (2), and 8-methyl-8-azabicyclo [3.2.1] octan-3-yl 4-methylbenzenesulfonate (3)

Compound Description: These three compounds were studied to understand the impact of leaving group arrangements and solvent effects on elimination reactions. [] Theoretical calculations revealed that equatorial stereoisomers are generally more stable, with their stability further increasing in polar solvents. [] This stability difference suggests that equatorial stereoisomers are likely favored in elimination reactions. []

2-Azabicyclo[3.2.2]nonanes

Compound Description: This group of compounds, particularly the 2-azabicyclo[3.2.2]non-5-ylamines, showed promising in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1, exceeding the activity of related bicyclo[2.2.2]octane derivatives. [] Specifically, (7,8-diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine exhibited potent anti-trypanosomal and antiplasmodial activities. [] Although its in vivo activity against Plasmodium berghei in mice was moderate, this class of compounds holds potential as leads for developing new antiprotozoal agents. []

3-Amino-3-deoxy-D-altrose and Derivatives

Compound Description: These compounds, including methyl 3-amino-3-deoxy-α-D-altropyranoside hydrochloride, were synthesized via a highly stereoselective route involving the acid-catalyzed rearrangement of 3-aza-8-oxatricyclo[3.2.1.02,4]octan-6-one acetals. [] This method provides access to optically active sugar derivatives with potential applications in carbohydrate chemistry. []

N-Cinnamoyl-8-oxa-6-azabicyclo(3.2.1)octan-7-one

Compound Description: This compound, a derivative of 8-oxa-6-azabicyclo[3.2.1]octan-7-one, has been studied using X-ray crystallography to understand the structural effects of N-acylation. [] The crystal structure revealed an elongation of the C–N bond in the lactam-amide moiety compared to the unsubstituted compound. [] This observation suggests that N-acylation influences the electronic properties and, potentially, the reactivity of the bicyclic system. []

N-(7-R)-2-oxa-8-azabicyclo[4.2.0]octan-8-yl)isonicotinamide derivatives

Compound Description: This group of compounds was synthesized via a one-pot, three-component cycloaddition reaction using ZnCr2O4 nanoparticles as a reusable catalyst. [] The reaction involves isonicotinic acid hydrazide, aromatic aldehydes, and pyran, leading to the formation of substituted azetidine rings within the bicyclic structure. [] The use of ultrasound irradiation and a reusable catalyst highlights the efficiency and potential for scale-up of this synthetic approach. []

8-Oxa-3-azabicyclo[3.2.1]octan-2-one

Compound Description: This compound is a furan-based monomer that can be synthesized from furfurylamine using a carbamate-promoted carboxylation strategy. [] This sustainable synthetic route avoids the use of harsh reagents and utilizes readily available starting materials, making it an attractive target for industrial applications.

Genistein

Compound Description: Genistein, traditionally known as a tyrosine kinase inhibitor, has been identified as a positive allosteric modulator (PAM) of α7 nicotinic acetylcholine receptors (nAChRs). [] It exhibits a "type I" PAM profile, predominantly affecting the apparent peak current. [] This finding expands the potential therapeutic applications of genistein, particularly in diseases where modulating α7 nAChR activity is desirable. []

7-(Oxazolidin-3-yl)-5-oxa-1-azabicyclo[4.2.0]octan-8-one

Compound Description: This bicyclic β-lactam is a key intermediate in the asymmetric synthesis of α-alkyl-α-amino acids. [] It is synthesized through a photochemical reaction involving an optically active oxazolidine carbene chromium complex and oxazine. [] This intermediate can be further alkylated and cleaved to afford optically active ester aldehydes, which are versatile precursors to various α-alkyl-α-amino acids. []

Properties

CAS Number

2098087-94-4

Product Name

3-(8-Azabicyclo[3.2.1]octan-3-yl)oxazolidin-2-one hydrochloride

IUPAC Name

3-(8-azabicyclo[3.2.1]octan-3-yl)-1,3-oxazolidin-2-one;hydrochloride

Molecular Formula

C10H17ClN2O2

Molecular Weight

232.71 g/mol

InChI

InChI=1S/C10H16N2O2.ClH/c13-10-12(3-4-14-10)9-5-7-1-2-8(6-9)11-7;/h7-9,11H,1-6H2;1H

InChI Key

MKPGRTQHFCIUPR-UHFFFAOYSA-N

SMILES

C1CC2CC(CC1N2)N3CCOC3=O.Cl

Canonical SMILES

C1CC2CC(CC1N2)N3CCOC3=O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.